molecular formula C6H10FN B13523868 1-Fluoro-3-azabicyclo[3.1.1]heptane

1-Fluoro-3-azabicyclo[3.1.1]heptane

Katalognummer: B13523868
Molekulargewicht: 115.15 g/mol
InChI-Schlüssel: WOYXGJZOQMWIFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-3-azabicyclo[3.1.1]heptane is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties. This compound is characterized by a bicyclo[3.1.1]heptane core with a fluorine atom and an azabicyclic nitrogen atom. The presence of these functional groups imparts distinct physicochemical properties, making it a valuable scaffold for drug design and development .

Vorbereitungsmethoden

The synthesis of 1-Fluoro-3-azabicyclo[3.1.1]heptane typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired compound with high yield and purity . The reaction conditions often include the use of lithium aluminum hydride (LiAlH4) as a reducing agent, which facilitates the conversion of nitriles to the corresponding amines . Industrial production methods may involve scaling up this synthetic route while ensuring the maintenance of reaction conditions to achieve consistent quality and yield.

Analyse Chemischer Reaktionen

1-Fluoro-3-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve the use of reducing agents like LiAlH4 or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-3-azabicyclo[3.1.1]heptane has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Fluoro-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a potent modulator of biological processes .

Vergleich Mit ähnlichen Verbindungen

1-Fluoro-3-azabicyclo[3.1.1]heptane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a fluorine atom and an azabicyclic nitrogen atom, which imparts distinct properties and enhances its potential for diverse applications.

Eigenschaften

Molekularformel

C6H10FN

Molekulargewicht

115.15 g/mol

IUPAC-Name

1-fluoro-3-azabicyclo[3.1.1]heptane

InChI

InChI=1S/C6H10FN/c7-6-1-5(2-6)3-8-4-6/h5,8H,1-4H2

InChI-Schlüssel

WOYXGJZOQMWIFJ-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC1(CNC2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.